molecular formula C10H15NO B021612 2-(3-Methoxyphenyl)propan-2-amine CAS No. 109138-28-5

2-(3-Methoxyphenyl)propan-2-amine

Cat. No.: B021612
CAS No.: 109138-28-5
M. Wt: 165.23 g/mol
InChI Key: XJRLZIBKKHJOHI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)propan-2-amine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its structural similarity to other biologically active amines.

Scientific Research Applications

2-(3-Methoxyphenyl)propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Future Directions

The future directions for 2-(3-Methoxyphenyl)propan-2-amine could involve further exploration of its synthesis process, as well as its potential applications in various fields. The transaminase-mediated synthesis process offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Methoxyphenyl)propan-2-amine are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which is essential for normal neuronal communication.

Mode of Action

This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This compound inhibits the reuptake of serotonin and dopamine by binding to their respective transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The increased concentration of serotonin and dopamine in the synaptic cleft enhances the activation of their respective receptors. This leads to a cascade of intracellular events, including the activation of various signaling pathways that can influence neuronal function and behavior .

Result of Action

The increased activation of serotonin and dopamine receptors due to the action of this compound can lead to various molecular and cellular effects. These may include changes in gene expression, neuronal firing rates, and synaptic plasticity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, certain substances may interact with this compound, potentially altering its effects

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield imines or nitriles, reduction can produce secondary or tertiary amines, and substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methoxyphenyl)propan-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methoxy group at the 3-position of the benzene ring distinguishes it from other similar compounds, potentially leading to different pharmacological properties .

Properties

IUPAC Name

2-(3-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLZIBKKHJOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552375
Record name 2-(3-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109138-28-5
Record name 2-(3-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxyphenyl)-2-propanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask was charged with [1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester (D100) (1 g, 3.34 mmol, 1 equiv), 10% palladium on charcoal (50% wet, 100 mg, 10% w/w), NH4COOH (2.1 g, 33 mmol, 10 equiv), EtOH (40 ml) and H2O (8 ml). The resulting mixture was stirred at 80° C. for 2 h, cooled to room temperature and the catalyst was filtered off using a pad of celite. Most of the EtOH was removed in vacuo and the residue was diluted with 1N HCl aqueous solution. The aqueous phase was extracted with AcOEt then basified to pH 13 and extracted twice with AcOEt. These combined organic layers were dried over MgSO4 and concentrated in vacuo to yield 1-(3-methoxy-phenyl)-1-methyl-ethylamine (F15) (290 mg, 53%) as a yellow gum.
Name
[1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 3-methoxybenzoate as a starting material, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 31%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Synthesis routes and methods III

Procedure details

Into a round bottom flask, [1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester (10.0 g, 33.4 mmol), ethanol (200 mL), and 10% Pd/C (1.20 g) were added. The mixture was evacuated under vacuum and charged with hydrogen via balloon (3 times). The reaction was stirred at room temperature overnight under a hydrogen atmosphere via a balloon. The solid was filtered and washed with Ethanol. The solvent was removed under vacuum to give 1-(3-Methoxy-phenyl)-1-methyl-ethylamine as a viscous oil 1-(3-methoxy-phenyl)-1-methyl-ethylamine (4.80 g, 0.0290 mol;)was treated with DMF and N,N-diisopropylethylamine (7.59 mL, 0.0436 mol) acetic acid, bromo-, 1,1-dimethylethyl ester (6.23 g, 0.0320 mol), respectively. The reaction mixture was stirred at 50° C. for 24 hours. The solvent was removed under vacuum. The reaction was partitioned with water and DCM. The organic was separated, washed with Brine, and dried over magnesium sulfate. The solid was filtered and washed with DCM. The solvent was removed under vacuum. The product was isolate via column chromatography with hexane and EtOAc as eluant (0 to 50%) to afford [1-(3-methoxy-phenyl)-1-methyl-ethylamino]-acetic acid tert-butyl ester as a white solid (5.86 g, 63%). 1H-NMR (CDCl3, 400 MHz): δ 7.22-7.28 (m, 1H), 6.97-7.02 (m, 2H), 6.75-6.80 (m, 1H), 3.80 (s, 3H), 3.06 (s, 2H), 1.44 (s, 6H), 1.42 (s, 9H).
Name
[1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 1-(1-azido-1-methylethyl)-3-methoxybenzene (34.1 g, 178 mmols), Raney nickel (100 g) and ethanol (300 ml) was stirred at room temperature for 24 hours. The catalyst was removed through decantation, and the resulting supernatant was concentrated under reduced pressure. 1 N hydrochloric acid was added to the residue, which was then washed with diethyl ether. After neutralized, the aqueous layer was made alkaline with sodium hydroxide added thereto, and extracted with ethyl acetate. The extract was washed with brine, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure to give an oil of 1-(3-methoxyphenyl)-1-methylethylamine (17.9 g, 60%).
Name
1-(1-azido-1-methylethyl)-3-methoxybenzene
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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